m-PEG5-azide

Monodisperse PEG Bioconjugation reproducibility ADC linker characterization

Polydisperse PEG-azide mixtures introduce batch-to-batch variability in linker-to-target ratios, compromising DAR determination and regulatory submission data integrity. m-PEG5-azide (CAS 1202681-04-6) is a monodisperse, single-chain-length methoxy-PEG5-azide (MW 277.32 Da) with zero polydispersity. • Produces a single analytically tractable conjugate species-eliminates chain-length heterogeneity as a confounding variable in ADC linker characterization and pharmacokinetic profiling. • Enables precise DAR control and simplified regulatory workflows; supports GMP manufacturing scale continuity from milligram to 100-kilogram batches. • PEG5 spacer length (five ethylene glycol units) is empirically validated for optimal ternary complex geometry in PROTAC development; substitution with shorter or longer homologs can abrogate degradation activity entirely.

Molecular Formula C11H23N3O5
Molecular Weight 277.32 g/mol
Cat. No. B609268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG5-azide
Synonymsm-PEG5-azide
Molecular FormulaC11H23N3O5
Molecular Weight277.32 g/mol
Structural Identifiers
InChIInChI=1S/C11H23N3O5/c1-15-4-5-17-8-9-19-11-10-18-7-6-16-3-2-13-14-12/h2-11H2,1H3
InChIKeyGRQHYZOCCBXIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG5-azide Identity and Key Properties


m-PEG5-azide (CAS 1202681-04-6) is a monodisperse, single-chain-length methoxy-polyethylene glycol (mPEG) derivative bearing a terminal azide functional group, with a precisely defined molecular weight of 277.32 Da and molecular formula C11H23N3O5 . It belongs to the class of monodispersed azide-PEG click chemistry linkers, characterized by the absence of chain-length polydispersity—a critical departure from traditional polymerization-derived PEG mixtures that exhibit broad molecular weight distributions . This compound is utilized primarily in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions for bioconjugation applications [1].

Why Generic Substitution of m-PEG5-azide Fails


Generic substitution of m-PEG5-azide with either polydisperse PEG-azide mixtures or alternative chain-length analogs (e.g., m-PEG3-azide, m-PEG6-azide, m-PEG24-azide) fails because chain-length polydispersity introduces unreproducible conjugation stoichiometry and batch-to-batch analytical variability, whereas fixed-length monodisperse PEGs enable precise control over linker-to-target ratios essential for regulated applications [1]. Furthermore, the five-unit ethylene glycol spacer confers a distinct hydrodynamic radius, aqueous solubility profile, and inter-ligand spatial separation that cannot be replicated by shorter (PEG3-4) or longer (PEG6-24) homologs . In PROTAC development, linker length directly governs ternary complex formation efficiency and degradation potency; substitution with an unoptimized length can abrogate activity entirely [2].

m-PEG5-azide Comparative Evidence


Monodispersity and Batch Consistency

m-PEG5-azide, as a monodisperse single-molecule methoxy PEG azide, exhibits a discrete molecular weight of 277.3 Da with zero polydispersity (Đ = 1.0), in contrast to traditional polymerization-derived PEG-azide mixtures that consist of a complex distribution of chain lengths and molecular weights . This absence of polydispersity ensures that conjugates prepared with m-PEG5-azide yield a single, analytically tractable product rather than a heterogeneous mixture requiring deconvolution [1]. The differentiation is operational: monodispersed PEGs provide consistent linker-to-target ratios, reliable pharmacokinetic profiles across batches, and reduced batch-to-batch variation, whereas polydisperse PEGs introduce uncontrolled stoichiometry that complicates regulatory characterization [1].

Monodisperse PEG Bioconjugation reproducibility ADC linker characterization

Scalable GMP Supply Chain

m-PEG5-azide and related monodispersed azide-PEG linkers are supported by a scalable supply chain that enables seamless progression from milligram-scale research quantities to 100-kilogram GMP manufacturing batches [1]. This contrasts with many bespoke or low-volume PEG linkers where scaling beyond gram quantities introduces synthetic variability, impurity profiles that shift with batch size, and process revalidation requirements [1]. The availability of GMP-standard manufacturing capability for monodispersed azide-PEGs ensures that the identical material quality and analytical specifications used during discovery and lead optimization can be maintained through preclinical development and into commercial cGMP production [1].

GMP manufacturing ADC linker supply chain Scalable PEG synthesis

CuAAC and SPAAC Dual Compatibility

The terminal azide group of m-PEG5-azide is compatible with both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, reacting with terminal alkynes, bicyclononyne (BCN), and dibenzocyclooctyne (DBCO) to yield stable triazole linkages [1]. This dual compatibility provides operational flexibility not universally available among click chemistry linkers: CuAAC enables rapid, high-yield conjugation in non-biological or ex vivo settings where copper catalysis is acceptable, while SPAAC enables bioorthogonal conjugation in live-cell or in vivo contexts without cytotoxic copper . The quantitative nature of SPAAC reactions utilizing this azide has been demonstrated as nearly quantitative under mild, bioorthogonal conditions [2].

CuAAC SPAAC Bioorthogonal conjugation

Aqueous Solubility and Storage Stability

m-PEG5-azide exhibits favorable solubility in DMSO (10 mM) [1], water, alcohols, and polar organic solvents , with the five-unit PEG spacer conferring sufficient hydrophilicity for aqueous bioconjugation workflows while maintaining a liquid physical form at room temperature . The compound demonstrates defined storage stability: shelf life of 3 years at -20°C as powder, and 2 years at -80°C in solvent [1]. This solubility and stability profile differentiates m-PEG5-azide from longer PEG-azide homologs (e.g., m-PEG24-azide, molecular weight 1114.32 Da), which exhibit altered viscosity, reduced aqueous diffusion rates, and different storage requirements due to increased chain length [2].

Aqueous solubility Linker stability Bioconjugation reagent handling

PROTAC Linker Length Optimization

m-PEG5-azide is explicitly designated as a PEG-based PROTAC linker , with the five-unit PEG spacer (PEG5) providing a defined inter-ligand distance that influences ternary complex formation efficiency between the E3 ubiquitin ligase, the PROTAC molecule, and the target protein . Linker length in PROTACs is not arbitrary; systematic structure-properties relationship studies demonstrate non-linear effects of PEG length on both physicochemical and in vivo pharmacokinetic properties [1]. Substitution of m-PEG5-azide with shorter (PEG3-4) or longer (PEG6-24) homologs alters the spatial orientation of the two ligands, which can reduce or eliminate degradation activity . The m-PEG5 scaffold, with molecular weight 277.32 Da, occupies an empirically validated intermediate length range frequently employed in PROTAC design .

PROTAC linker Targeted protein degradation Ternary complex

Azide End-Group and Reduced Crystallinity

A peer-reviewed study on azide-terminated PEG derivatives establishes that azide end groups affect PEG melting behavior in a manner distinct from oxygen-containing end groups [1]. Specifically, azides do not interact with PEG segments, thereby inducing defect formation in the crystal lattice and reducing crystal sizes relative to oxygen-terminated analogs [1]. This effect is particularly pronounced for PEGs with low molecular weight, such as the m-PEG5 scaffold (MW 277.32 Da), where melting temperature and degree of crystallinity decrease are especially relevant for solid-state applications [1]. In contrast, oxygen-containing end groups interact more strongly with PEG segments, resulting in higher crystallinity and altered solid-state behavior [1].

Azide-terminated PEG PEG crystallinity Solid-state PEG applications

m-PEG5-azide Application Scenarios


ADC Linker Analytical Reproducibility

Procure m-PEG5-azide when developing ADC linkers that require definitive analytical characterization and batch-to-batch consistency for regulatory submissions. The monodisperse nature of this compound (zero polydispersity, single molecular weight of 277.3 Da) eliminates chain-length heterogeneity as a confounding variable in drug-to-antibody ratio (DAR) determination and pharmacokinetic profiling [1]. Unlike polydisperse PEG-azide mixtures that yield complex conjugate populations, m-PEG5-azide produces a single analytically tractable conjugate species, enabling precise DAR control and simplified characterization workflows [1]. This property directly supports ADC programs requiring GMP manufacturing capability with scale continuity from milligram to 100-kilogram batches [1].

PROTAC Synthesis with PEG5 Spacer

Select m-PEG5-azide as the linker component when designing proteolysis-targeting chimeras (PROTACs) that require a defined five-unit PEG spacer to achieve optimal ternary complex geometry. The PEG5 length (MW 277.32 Da) occupies an empirically validated intermediate range where linker-length optimization has been demonstrated to affect degradation efficiency non-linearly [1]. Substitution with shorter (PEG3-4) or longer (PEG6-24) homologs alters the spatial relationship between E3 ligase and target protein ligands, which can reduce or eliminate degradation activity [1]. Use m-PEG5-azide when literature precedent or structure-based modeling indicates PEG5 as the preferred spacer for a given PROTAC target pair.

Live-Cell Labeling via Copper-Free SPAAC

Employ m-PEG5-azide in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) workflows where the presence of cytotoxic copper must be avoided, such as live-cell imaging, in vivo labeling, or modification of copper-sensitive biomolecules [1]. The terminal azide group reacts with DBCO or BCN functionalized probes under mild, bioorthogonal conditions to yield stable triazole linkages without requiring copper catalysts or elevated temperatures [2]. SPAAC reactions utilizing this azide are described as nearly quantitative and proceed efficiently in aqueous buffer systems [3], making m-PEG5-azide suitable for applications spanning cell-surface protein labeling, metabolic glycan engineering, and in vivo imaging probe conjugation.

Nanoparticle Modification with Defined PEG Density

Use m-PEG5-azide for functionalizing nanoparticles, liposomes, or self-assembled monolayers where precise control over PEG grafting density and chain length is required to tune surface properties such as protein corona formation, colloidal stability, and circulation half-life [1]. The monodisperse PEG5 chain ensures uniform hydrodynamic layer thickness across the modified surface, whereas polydisperse PEG mixtures create heterogeneous surface coatings with variable brush heights and unpredictable biological interactions [1]. The reduced crystallinity of azide-terminated PEGs relative to oxygen-terminated analogs [2] may also confer processing advantages in solid-phase surface modification protocols.

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